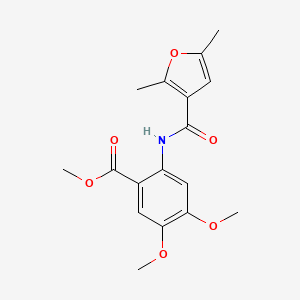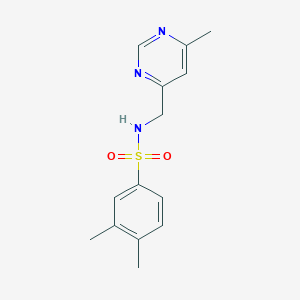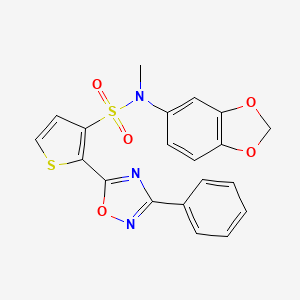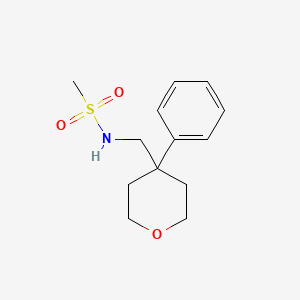
Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate, also known as DMF-CB-Me, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. The compound has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate has been extensively studied for its potential applications in the field of medicine. The compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to possess anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, this compound has been shown to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Mechanism of Action
The mechanism of action of Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate is not fully understood. However, studies have suggested that the compound may exert its biological effects by modulating various signaling pathways in cells. For example, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in regulating cellular antioxidant responses. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. Studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in cells. This compound has also been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), in cells. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate has several advantages for lab experiments. The compound is relatively easy to synthesize and is stable under standard laboratory conditions. This compound has also been shown to possess a wide range of biological activities, making it a versatile compound for studying various cellular processes. However, this compound has some limitations for lab experiments. The compound is relatively expensive, which may limit its use in large-scale experiments. Additionally, this compound has not been extensively studied in vivo, which may limit its potential applications in animal models.
Future Directions
There are several future directions for the study of Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate. One potential area of research is the development of new anti-inflammatory drugs based on the structure of this compound. Another potential area of research is the development of new anti-cancer drugs based on the mechanism of action of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various disease models. Finally, studies are needed to evaluate the safety and efficacy of this compound in vivo, which may pave the way for its potential use in clinical settings.
Synthesis Methods
Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with 4,5-dimethoxybenzoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with methylamine to obtain the final product, this compound.
properties
IUPAC Name |
methyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]-4,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6/c1-9-6-11(10(2)24-9)16(19)18-13-8-15(22-4)14(21-3)7-12(13)17(20)23-5/h6-8H,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPLJKGYRZAUGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-(3-(2-cyclopentylacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2793046.png)

![N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2793049.png)


![(Z)-2-Cyano-N-cyclopropyl-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2793056.png)


![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2793060.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2793061.png)
![5-[2,4-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/no-structure.png)
